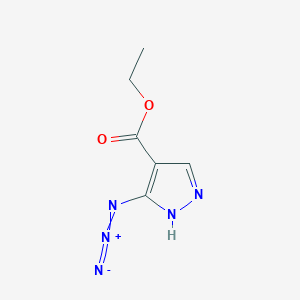

ethyl 5-azido-1H-pyrazole-4-carboxylate

Descripción general

Descripción

Ethyl 5-azido-1H-pyrazole-4-carboxylate: is a chemical compound belonging to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in the ring. This particular compound features an azido group (-N3) at the 5-position and a carboxylate ester group at the 4-position of the pyrazole ring. It is a versatile intermediate used in various chemical syntheses and research applications.

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of this compound typically begins with 1H-pyrazole-4-carboxylate as the starting material.

Azidation Reaction: The azido group is introduced through an azidation reaction, often using sodium azide (NaN3) as the azidating agent.

Reaction Conditions: The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) or acetonitrile (CH3CN) at elevated temperatures to ensure complete conversion.

Industrial Production Methods:

Batch Process: In an industrial setting, the compound is produced in batches to ensure quality control and consistency.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

Reduction: The azido group can be reduced to an amino group using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The compound can participate in nucleophilic substitution reactions, where the azido group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Lithium aluminum hydride (LiAlH4) is a widely used reducing agent.

Substitution: Various nucleophiles such as alkyl halides can be used in substitution reactions.

Major Products Formed:

Oxidation Products: Various carboxylic acids and their derivatives.

Reduction Products: Amino derivatives of pyrazole.

Substitution Products: Alkylated pyrazoles.

Aplicaciones Científicas De Investigación

Biological Research Applications

Ethyl 5-azido-1H-pyrazole-4-carboxylate has gained attention in biological research due to its potential as a pharmacologically active scaffold. Pyrazole derivatives are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Key Biological Applications:

- Enzyme Inhibition Studies : The compound is used to study interactions with various enzymes, particularly those involved in metabolic pathways.

- Drug Development : Its derivatives are being explored as potential candidates for new therapeutic agents targeting diseases such as cancer and inflammation.

Industrial Applications

In the industrial sector, this compound serves as a building block for synthesizing agrochemicals and pharmaceuticals. The azido group allows for further functionalization, making it a versatile intermediate in organic synthesis.

Industrial Uses:

- Agrochemical Synthesis : Used in the development of herbicides and pesticides due to its ability to modify biological pathways in plants.

- Pharmaceutical Intermediates : Acts as a precursor in the synthesis of various bioactive compounds.

Case Studies and Research Findings

Recent studies have highlighted the importance of this compound in advancing chemical research:

Mecanismo De Acción

The mechanism by which ethyl 5-azido-1H-pyrazole-4-carboxylate exerts its effects depends on its specific application. In drug synthesis, it may act as a prodrug that is metabolized into an active pharmaceutical ingredient. The molecular targets and pathways involved vary based on the biological or chemical context in which the compound is used.

Comparación Con Compuestos Similares

Ethyl 1H-pyrazole-4-carboxylate: Lacks the azido group.

Ethyl 5-amino-1H-pyrazole-4-carboxylate: Contains an amino group instead of the azido group.

Ethyl 5-azido-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate: Features a pyridine ring attached to the pyrazole ring.

Uniqueness: Ethyl 5-azido-1H-pyrazole-4-carboxylate is unique due to the presence of the azido group, which imparts distinct chemical reactivity compared to other pyrazole derivatives.

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Actividad Biológica

Ethyl 5-azido-1H-pyrazole-4-carboxylate is a compound of significant interest in medicinal chemistry, particularly due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and case studies highlighting its applications.

Chemical Structure and Synthesis

This compound features an azido group at the 5-position of the pyrazole ring, which is known to enhance reactivity and biological activity. The synthesis typically involves the reaction of ethyl 4-carboxy-1H-pyrazole with sodium azide, resulting in the formation of the azido derivative. This compound can be further modified to explore its biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Some proposed mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways, similar to other pyrazole derivatives that target cyclooxygenases (COX) and lipoxygenases.

- Antimicrobial Activity : Its azido group may contribute to antimicrobial properties by disrupting cellular functions in bacteria and fungi.

- Anticancer Potential : Preliminary studies suggest that it may induce apoptosis in cancer cells through various signaling pathways.

Antimicrobial Activity

This compound has shown promising results against a range of microbial strains. In vitro studies have demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, as well as certain fungal species. The compound's mechanism likely involves disruption of cell wall synthesis or interference with metabolic pathways.

| Microbial Strain | Activity Level |

|---|---|

| Escherichia coli | Moderate |

| Staphylococcus aureus | High |

| Candida albicans | Low |

Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. In animal models, it has been shown to reduce edema and inflammation markers comparable to standard anti-inflammatory drugs.

Case Study : In a carrageenan-induced paw edema model, administration of the compound resulted in a reduction in paw swelling by approximately 50%, indicating strong anti-inflammatory effects.

Anticancer Activity

Emerging studies have explored the anticancer potential of this compound. It has been tested against various cancer cell lines, with results suggesting that it can inhibit cell proliferation and induce apoptosis.

Research Findings :

- Cell Lines Tested : HeLa (cervical cancer), MCF7 (breast cancer), A549 (lung cancer).

- IC50 Values : Ranged from 10 µM to 25 µM, indicating moderate potency.

Propiedades

IUPAC Name |

ethyl 5-azido-1H-pyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N5O2/c1-2-13-6(12)4-3-8-9-5(4)10-11-7/h3H,2H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSJHWJVEYJIYBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NN=C1)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90618577 | |

| Record name | Ethyl 5-azido-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90618577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53411-88-4 | |

| Record name | Ethyl 5-azido-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90618577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.